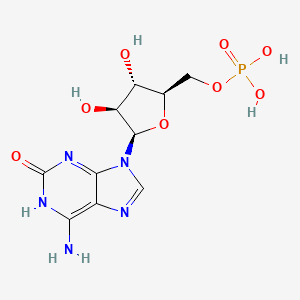
N,N-dimethyl-4-sulfamoylbenzamide
Overview
Description
N,N-dimethyl-4-sulfamoylbenzamide, also known as DMSA, is an organic compound with a wide range of applications in scientific research. It is a water-soluble, non-toxic, and odorless compound. DMSA is used in a variety of applications, including as a chelating agent, an antioxidant, and a reducing agent. It has been used in laboratory experiments to study the effects of oxidative stress, as well as to identify and quantify metals in biological samples. DMSA has also been used to study the effects of metals on cell growth, cell metabolism, and other biochemical and physiological processes.
Scientific Research Applications
Synthesis and Labeling
- N,N-dimethyl-4-sulfamoylbenzamide derivatives have been used in the synthesis of tritium-labeled compounds for biochemical studies. For example, N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a potent C-C chemokine receptor 1 (CCR1) antagonist, was successfully labeled with tritium using an organoiridium catalyst, allowing for detailed study of its binding and interaction patterns (Yang et al., 2015).
Environmental Applications
- This compound derivatives have been employed in environmental science, particularly in the removal of heavy metals from aqueous solutions. N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide was impregnated into the hydrous zirconium oxide matrix to create a composite material used for the efficient removal of Ni(II) from the aqueous environment. The composite demonstrated high removal efficiency under optimized conditions and was studied for its adsorption capacity and kinetics, highlighting its potential for heavy metal remediation in water bodies (Rahman & Nasir, 2019).
Chemical Analysis and Detection
- Compounds with the this compound moiety have been utilized in analytical chemistry for the detection and quantification of various elements. A spectrophotometric method was developed using 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide for the determination of trace amounts of Zr(IV) in environmental and biological samples. The method demonstrated high sensitivity, selectivity, and practical applicability, illustrating the potential of such compounds in analytical methodologies (Al-Kady, 2012).
Spectroscopic Characterization and Sensor Development
- 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide has been used in the construction of carbon potentiometric sensors for the selective determination of zirconium ions. These sensors exhibited good selectivity and sensitivity, highlighting the potential of this compound derivatives in the development of novel chemical sensors for environmental monitoring and industrial applications (Mohamed et al., 2020).
Properties
IUPAC Name |
N,N-dimethyl-4-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATCOXOSYWGZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438587 | |
| Record name | N,N-dimethyl-4-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38576-77-1 | |
| Record name | N,N-dimethyl-4-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)







